

Application Notes and Protocols: (Rac)-AZD6482 In Vitro Kinase Assay

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| Compound Name: | (Rac)-AZD 6482 | |
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro kinase inhibitory activity of (Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3K β). The provided information is intended for researchers, scientists, and drug development professionals working on PI3K signaling pathways and inhibitor screening.

(Rac)-AZD6482 is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[5][6] AZD6482 has demonstrated potent inhibition of PI3Kβ and has been shown to block Akt signaling and suppress the growth of tumors with PTEN deficiency.[1]

Data Presentation

The inhibitory activity of (Rac)-AZD6482 against Class I PI3K isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.



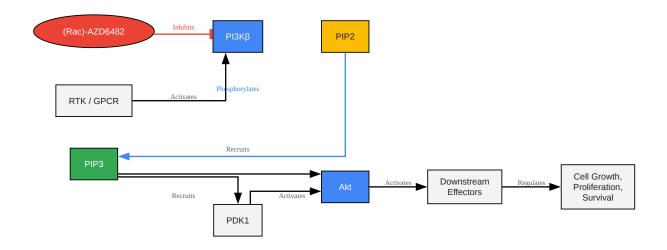
| Kinase Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
|----------------|-----------|-----------------------|
| РІЗКβ | 0.69 | 1x |
| ΡΙ3Κδ | 13.6 | ~20x |
| РІЗКу | 47.8 | ~70x |
| ΡΙ3Κα | 136 | ~200x |

Data compiled from multiple sources.[1][2]

Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[3][7] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][7] PIP3 recruits proteins containing Pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane.[3] [8] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2.[9] Activated Akt then phosphorylates a multitude of downstream substrates, regulating various cellular functions.[8] (Rac)-AZD6482 selectively inhibits PI3Kβ, thereby blocking the production of PIP3 and the subsequent downstream signaling cascade.





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Caption: PI3K/Akt Signaling Pathway Inhibition by (Rac)-AZD6482.

Experimental Protocols In Vitro Kinase Assay (AlphaScreen™)

This protocol describes a common method for measuring the in vitro kinase activity of PI3Kβ and the inhibitory potential of (Rac)-AZD6482 using an AlphaScreen[™]-based assay. The assay measures the PI3K-mediated conversion of PIP2 to PIP3.[10]

Materials and Reagents:

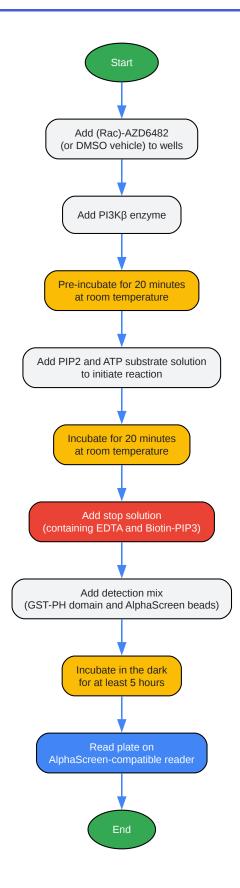
- Human recombinant PI3Kβ (p110β/p85α)
- (Rac)-AZD6482
- PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
- Adenosine 5'-triphosphate (ATP)



- Kinase Reaction Buffer (e.g., 50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, 24 mM MgCl₂)
 [10]
- Stop Solution (containing EDTA)
- Biotinylated-PIP3
- GST-tagged Pleckstrin Homology (PH) domain (e.g., GST-Grp1-PH)
- AlphaScreen™ Glutathione Donor Beads
- AlphaScreen™ Streptavidin Acceptor Beads
- 384-well low-volume plates
- AlphaScreen-compatible plate reader

Experimental Workflow:





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Caption: In Vitro Kinase Assay Workflow.



Procedure:

- Compound Plating: Prepare serial dilutions of (Rac)-AZD6482 in DMSO. Add the compound or DMSO (vehicle control) to the wells of a 384-well plate.[10]
- Enzyme Addition: Add human recombinant PI3Kβ enzyme in kinase reaction buffer to each well.[10]
- Pre-incubation: Gently mix and pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
- Reaction Initiation: Initiate the kinase reaction by adding a substrate solution containing PIP2 and ATP to each well. The final concentration of ATP and PIP2 in the assay is typically 4 μ M and 40 μ M, respectively.[10]
- Incubation: Incubate the plate for 20 minutes at room temperature to allow the enzymatic reaction to proceed.[10]
- Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and biotinylated-PIP3.[10]
- Detection: Add a detection solution containing a GST-tagged PH domain and AlphaScreen™
 beads (Glutathione Donor and Streptavidin Acceptor beads).[10]
- Incubation: Incubate the plate in the dark for a minimum of 5 hours at room temperature to allow for the formation of the bead-protein complex.[10]
- Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced by the PI3Kβ enzyme.

Principle of Detection:

In the absence of PI3K β inhibition, the enzyme converts PIP2 to PIP3. The unlabeled PIP3 produced competes with the biotinylated-PIP3 for binding to the GST-tagged PH domain. This reduces the amount of biotinylated-PIP3 that can bind to the PH domain, leading to a decrease in the AlphaScreenTM signal. When PI3K β is inhibited by (Rac)-AZD6482, less unlabeled PIP3 is produced, allowing more biotinylated-PIP3 to bind to the PH domain, resulting in a higher



AlphaScreen™ signal. The GST-tagged PH domain binds to the Glutathione Donor beads, and the biotinylated-PIP3 binds to the Streptavidin Acceptor beads. When in close proximity, excitation of the Donor bead at 680 nm results in the emission of singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.

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